CYP2C19 Inhibition: Weak Affinity Distinguishes from Typical Benzoxazepinone CYP Modulators
In recombinant CYP2C19 inhibition assays, 4-(3-fluoro-4-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibited a Ki of 50,000 nM [1]. This value indicates very weak inhibition compared to benzoxazepinone-based EP2 antagonists such as compound 1 (J. Med. Chem. 2015, 58, 5256–5273), which potently inhibit CYP3A4 and CYP2D6 at sub-micromolar concentrations [2]. For CYP2C19 specifically, known strong inhibitors (e.g., fluconazole) typically display Ki values below 1,000 nM [3], placing the target compound in a low-risk category for CYP2C19-mediated drug interactions.
| Evidence Dimension | CYP2C19 inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 50,000 nM |
| Comparator Or Baseline | Benzoxazepine EP2 antagonist compound 1: potent CYP3A4 inhibitor (IC50 < 1,000 nM); fluconazole (CYP2C19 inhibitor): Ki < 1,000 nM |
| Quantified Difference | >50-fold weaker CYP2C19 inhibition vs. typical strong CYP2C19 inhibitors; distinct CYP isoform selectivity profile vs. other benzoxazepinones |
| Conditions | Recombinant human CYP2C19, 3-O-methylfluorescein substrate, 3 min preincubation [1] |
Why This Matters
The very weak CYP2C19 inhibition minimizes the risk of metabolic drug–drug interactions in downstream in vivo studies, making this compound preferable when CYP2C19 neutrality is required.
- [1] BindingDB BDBM50380527. Ki: 5.00E+4 nM for CYP2C19. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380527 (accessed 2026-05-06). View Source
- [2] Fox, B. M. et al. J. Med. Chem. 2015, 58, 5256–5273. A Selective Prostaglandin E2 Receptor Subtype 2 (EP2) Antagonist. DOI: 10.1021/acs.jmedchem.5b00567. View Source
- [3] U.S. Food and Drug Administration. Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. https://www.fda.gov/drugs/drug-interactions-labeling/drug-development-and-drug-interactions-table-substrates-inhibitors-and-inducers (accessed 2026-05-06). View Source
